molecular formula C12H19NO B1275257 2-[(4-Methylbenzyl)amino]-1-butanol CAS No. 869942-69-8

2-[(4-Methylbenzyl)amino]-1-butanol

Cat. No.: B1275257
CAS No.: 869942-69-8
M. Wt: 193.28 g/mol
InChI Key: FNVZESNQKGUUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylbenzyl)amino]-1-butanol is a synthetic amino alcohol derivative intended for research and development purposes. Compounds within this structural class, characterized by a secondary amine linking a butanol chain to an aromatic benzyl group, are of significant interest in medicinal chemistry and pharmaceutical research . The structure combines a hydrophobic aromatic moiety with hydrophilic alcohol and amine functional groups, making it a potential intermediate for the synthesis of more complex molecules or for studying structure-activity relationships. Research Applications and Value: The primary research value of this compound lies in its role as a chemical building block. Its molecular framework is a common feature in compounds with biological activity. For instance, the well-known antituberculosis drug Ethambutol is a bis-aminoalcohol, highlighting the pharmacological relevance of this chemical class . Researchers may utilize this compound as a precursor in developing novel compounds for screening against various biological targets. The specific substitution on the benzyl ring (the 4-methyl group) can be explored to modulate the compound's lipophilicity, electron distribution, and subsequent interaction with enzymes or receptors, providing valuable insights for lead optimization in drug discovery campaigns. Handling and Safety: As with many organic compounds, appropriate safety precautions must be observed. Amino alcohols can be skin and eye irritants. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a well-ventilated laboratory, using personal protective equipment such as gloves and safety glasses. Disclaimer: This product is intended for research and analysis and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. The information presented is based on data from structurally similar compounds and is provided for reference. The specific properties and applications of this compound should be confirmed by the researching entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVZESNQKGUUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405868
Record name STK280268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-69-8
Record name STK280268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Derivatization of 2 4 Methylbenzyl Amino 1 Butanol and Its Analogues

Established Synthetic Methodologies for 2-[(4-Methylbenzyl)amino]-1-butanol

The creation of the this compound molecule can be approached through several strategic disconnections, leading to reliable and adaptable synthetic routes.

Reductive Amination Strategies for this compound Synthesis

Reductive amination stands out as a highly effective and widely utilized method for synthesizing this compound. youtube.comorganic-chemistry.org This one-pot reaction typically involves the condensation of 2-amino-1-butanol with 4-methylbenzaldehyde (B123495) to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. youtube.comyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. rsc.org Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), also serves as a viable reduction method. youtube.comrsc.org The choice of solvent can influence the reaction, with methanol (B129727) and other protic solvents often being used. organic-chemistry.org

The general reaction scheme is as follows:

Reductive Amination Scheme

This method is advantageous due to its operational simplicity and the ready availability of the starting materials. organic-chemistry.org

Amine Alkylation Routes in Aminoalkanol Preparation

An alternative and straightforward approach to synthesizing this compound is through the direct N-alkylation of 2-amino-1-butanol with a suitable 4-methylbenzyl halide, such as 4-methylbenzyl chloride or bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Common bases used for this purpose include carbonates like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N). The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

A study detailed the synthesis of a related compound, N-p-nitrobenzyl-(R)-2-amino-1-butanol, by reacting (R)-2-amino-1-butanol with N-p-nitrobenzyl bromide in the presence of sodium carbonate in benzene. acgpubs.org This highlights the applicability of this alkylation strategy.

The general reaction can be depicted as:

Amine Alkylation Scheme

While this method is direct, the potential for over-alkylation to form the tertiary amine can be a drawback, requiring careful control of reaction conditions.

Multi-Step Conversions for Aminoalkanol Framework Assembly

More elaborate, multi-step synthetic sequences can also be employed to construct the this compound framework. These routes offer greater flexibility for introducing structural diversity and can be designed to control stereochemistry.

One such approach could begin with the synthesis of 2-amino-1-butanol itself. A known process for this involves the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to produce 2-nitro-1-butanol, which is then reduced to 2-amino-1-butanol. google.com Another method starts from 1-butene, which is reacted with chlorine and a nitrile compound, followed by hydrolysis to yield 2-amino-1-butanol. google.com

Enantioselective Synthesis and Stereochemical Control in Aminoalkanol Derivative Preparation

The stereochemistry of this compound is a critical aspect, as different enantiomers can exhibit distinct biological activities. Therefore, methods for obtaining enantiomerically pure forms of this compound are of significant interest.

Chiral Resolution Techniques for (R)- and (S)-Aminoalkanol Enantiomers

Chiral resolution is a classical and effective method for separating a racemic mixture of this compound into its individual (R)- and (S)-enantiomers. This can be achieved through several techniques:

Diastereomeric Salt Formation: This widely used industrial method involves reacting the racemic aminoalkanol with a chiral resolving agent, such as an optically active acid like mandelic acid or tartaric acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the aminoalkanol can be recovered by treating the diastereomeric salts with a base.

Enzymatic Resolution: Enzymes, with their inherent stereospecificity, are powerful tools for chiral resolution. For instance, lipases can be used for the enantioselective hydrolysis of N,O-diacetyl derivatives of racemic 2-amino-1-butanol. Another enzymatic approach involves the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol using penicillin G acylase, which can yield (S)-2-amino-1-butanol with high enantiomeric excess.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. acgpubs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Pirkle-type CSPs, for example, have been developed and used for the enantioseparation of related compounds. acgpubs.org

Asymmetric Catalysis in Aminoalkanol Synthesis

Asymmetric catalysis offers a more direct and efficient approach to obtaining enantiomerically enriched aminoalkanols, by creating the desired stereocenter in a controlled manner. youtube.comyoutube.com

Asymmetric Reductive Amination: This powerful technique involves the use of a chiral catalyst to control the stereochemical outcome of the reductive amination process. Chiral ligands, often derived from natural products like carbohydrates, can be used in combination with a metal catalyst to achieve high enantioselectivity. mdpi.com For example, chiral β-amino alcohols derived from fructose (B13574) have been shown to be effective ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a related transformation. mdpi.com

Asymmetric Hydrogenation: The imine intermediate formed during reductive amination can be asymmetrically hydrogenated using a chiral catalyst. Catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands are commonly employed for this purpose.

Asymmetric Synthesis from Chiral Precursors: An alternative strategy is to start the synthesis from a readily available chiral precursor. For example, (S)-2-amino-3-methyl-1-butanol (L-Valinol) can be used as a starting material to synthesize the corresponding (S)-enantiomer of the target compound through the synthetic routes described earlier. sigmaaldrich.com

Chemical Derivatization Strategies for Structural Modification and Analogue Generation

The generation of analogues through chemical derivatization allows for a systematic investigation of the structure-activity relationship (SAR), aiming to enhance desired characteristics while minimizing others.

Electronic Effects: The electronic nature of the aromatic ring can be modulated by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). For example, replacing the para-methyl group with a methoxy (B1213986) group (an EDG) would increase the electron density of the phenyl ring, potentially altering binding interactions. Conversely, installing a halogen like chlorine or a nitro group (EWGs) would decrease electron density, which can influence the pKa of the secondary amine and its interaction with biological targets.

Steric Effects: The size and position of substituents on the benzyl (B1604629) ring can impose significant conformational constraints. Moving the methyl group from the para- to the ortho- or meta-position would create different stereochemical environments around the benzylic carbon. Introducing bulkier groups, such as a tert-butyl group, could sterically guide the orientation of the molecule within a binding pocket or hinder its approach altogether.

Lipophilicity and Solubility: Modifications to the benzyl ring also directly impact the molecule's lipophilicity (logP). Changing the methyl group to a more lipophilic ethyl or propyl group, or to a more hydrophilic group like a hydroxyl, would alter the compound's solubility and its ability to cross biological membranes.

A systematic approach often involves creating a library of analogues with diverse substitutions at the ortho-, meta-, and para-positions to build a comprehensive SAR profile.

Table 1: Exemplary Modifications on the Methylbenzyl Moiety

This interactive table illustrates potential substitutions on the benzyl ring of the parent compound and the predicted effect on its chemical properties.

Parent Compound Position of Substitution Substituent (R) Analogue Name Predicted Effect
This compoundpara (4-position)-Cl (Chloro)2-[(4-Chlorobenzyl)amino]-1-butanolElectron-withdrawing, increased lipophilicity
This compoundpara (4-position)-OCH3 (Methoxy)2-[(4-Methoxybenzyl)amino]-1-butanolElectron-donating, similar lipophilicity
This compoundmeta (3-position)-CH3 (Methyl)2-[(3-Methylbenzyl)amino]-1-butanolAltered steric profile, similar electronics
This compoundortho (2-position)-F (Fluoro)2-[(2-Fluorobenzyl)amino]-1-butanolElectron-withdrawing, potential intramolecular H-bonding
This compoundpara (4-position)-CF3 (Trifluoromethyl)2-[(4-Trifluoromethylbenzyl)amino]-1-butanolStrongly electron-withdrawing, increased lipophilicity

The butanol portion of the molecule, which contains a primary alcohol and a chiral center, is another prime target for chemical modification. ontosight.ai These changes can influence the molecule's spatial arrangement, polarity, and metabolic stability.

Chain Length Variation: The length of the alkyl chain can be extended or shortened. Synthesizing analogues with a pentanol (B124592) (C5) or propanol (B110389) (C3) backbone instead of butanol (C4) alters the distance between the amino and hydroxyl groups, which can be critical for fitting into a specific receptor or enzyme active site.

Stereochemistry: The compound this compound possesses a chiral center at carbon-2. The biological activity of the (S)- and (R)-enantiomers can differ significantly. nih.gov Stereoselective synthesis methods are often employed to produce enantiomerically pure compounds, which is crucial as one enantiomer may be highly active while the other could be inactive or contribute to off-target effects. nih.govgoogle.com The synthesis of the desired stereoisomer, such as (S)-2-amino-1-butanol, is a key step in producing the final active molecule. google.com

Hydroxyl Group Modification: The primary hydroxyl group is a key site for hydrogen bonding and a potential site for metabolism. It can be modified to form ethers or esters. For example, converting the alcohol to a methyl ether (-OCH3) would remove its hydrogen-bonding donor capability and increase lipophilicity. Esterification can be used to create prodrugs, as discussed in the next section.

Introduction of Further Functionality: Additional functional groups can be introduced onto the backbone to probe for new interactions. For instance, introducing a second hydroxyl group to create a diol, or a fluorine atom to block metabolic oxidation, can lead to analogues with substantially different properties.

Table 2: Examples of Butanol Backbone Modifications

Explore this interactive table to see how changes to the butanol backbone can generate different analogues.

Parent Compound Modification Type Modified Structure Detail Analogue Name Potential Consequence
This compoundChain HomologationPentanol backbone2-[(4-Methylbenzyl)amino]-1-pentanolIncreased lipophilicity, altered spatial orientation
This compoundChain ContractionPropanol backbone2-[(4-Methylbenzyl)amino]-1-propanolDecreased lipophilicity, altered spatial orientation
This compoundStereoisomerism(R)-configuration at C2(R)-2-[(4-Methylbenzyl)amino]-1-butanolDifferent biological activity/potency
This compoundHydroxyl Group Etherification-OCH3 instead of -OH1-Methoxy-N-(4-methylbenzyl)butan-2-amineIncreased lipophilicity, loss of H-bond donor
This compoundIntroduction of FunctionalityAdditional -OH at C33-Hydroxy-2-[(4-methylbenzyl)amino]-1-butanolIncreased polarity, new H-bonding possibilities

The aminoalkanol scaffold, with its reactive amine and hydroxyl groups, is well-suited for the development of prodrugs and bioconjugates. mdpi.com These strategies aim to improve the delivery, stability, or pharmacokinetic profile of the parent compound.

Prodrug Design: A prodrug is an inactive or less active derivative that is converted into the active drug within the body. A common strategy for aminoalkanol-containing compounds is to form an ester by acylating the primary hydroxyl group. mdpi.com This masks the polar alcohol, potentially enhancing membrane permeability. In the body, ubiquitous esterase enzymes can cleave the ester bond, releasing the active parent molecule. Similarly, the secondary amine can be temporarily modified, for example, by forming a carbamate.

Conjugation Strategies: Conjugation involves covalently linking the drug molecule to a larger carrier molecule, such as a polymer or a peptide. nih.govnih.gov

Polymer Conjugation: Attaching a polymer like polyethylene (B3416737) glycol (PEG) can increase the compound's solubility and size, which can reduce kidney filtration and prolong its circulation time in the bloodstream.

Peptide-Drug Conjugates (PDCs): The drug can be linked to a specific peptide sequence. nih.govjohnshopkins.edu This peptide can act as a targeting moiety, directing the drug to cells that express a particular receptor, thereby increasing local concentration and reducing systemic exposure. nih.gov The linker connecting the drug to the peptide is often designed to be cleavable under specific physiological conditions, such as the low pH environment of a tumor. nih.govjohnshopkins.edu

These advanced derivatization strategies represent a sophisticated approach to drug design, moving beyond simple analogue synthesis to create highly tailored therapeutic agents. researchgate.net

Preclinical Pharmacological Investigations and in Vitro Biological Activities

In Vitro Pharmacological Characterization of 2-[(4-Methylbenzyl)amino]-1-butanol and Related Analogues

A comprehensive search for in vitro pharmacological data on this compound did not yield specific results. Research on analogous compounds, however, provides a framework for the types of studies that would be necessary to characterize its activity profile.

Assessment of Enzyme Inhibition Profiles (e.g., Kinase Inhibition)

No studies were identified that specifically assessed the enzyme inhibition profile of this compound. For related chemical classes, research has explored their potential as inhibitors of various enzymes. For instance, different series of N-benzyl substituted compounds have been evaluated for their inhibitory action against enzymes such as kinases, which are crucial in cellular signaling pathways and are common targets in drug discovery. Without experimental data, the potential for this compound to act as an enzyme inhibitor remains undetermined.

Receptor Binding Assays and Ligand Selectivity Studies

There is no available information from receptor binding assays for this compound. Such assays are critical for determining the affinity and selectivity of a compound for various receptors, which in turn helps to predict its potential pharmacological effects and off-target activities.

Cellular Growth Inhibition and Antiproliferative Activity in Cancer Cell Lines

Specific data on the cellular growth inhibition and antiproliferative activity of this compound in cancer cell lines is not present in the reviewed literature. Studies on other N-benzylamino alcohol derivatives have occasionally reported antiproliferative effects, but these findings are specific to the tested compounds and cannot be attributed to this compound without direct experimental evidence.

In Vitro Evaluation of Antimicrobial Efficacy

The antimicrobial efficacy of this compound has not been reported. While some amino alcohol derivatives have been investigated for antibacterial or antifungal properties, the specific contribution of the 4-methylbenzyl group and the butanol backbone in this configuration to antimicrobial activity is unknown.

Determination of Antioxidant Potency in Cellular Systems

No studies determining the antioxidant potency of this compound in cellular systems were found. The assessment of antioxidant activity is crucial for understanding a compound's potential to mitigate oxidative stress, a factor implicated in numerous diseases.

Preclinical Efficacy Studies in Relevant Animal Models

Consistent with the lack of in vitro data, there are no published preclinical efficacy studies for this compound in any animal models. Such studies are essential to evaluate the therapeutic potential of a compound in a living organism and to understand its pharmacokinetic and pharmacodynamic properties.

Evaluation of Anticonvulsant Activity in Rodent Models

No studies detailing the anticonvulsant activity of this compound in rodent models were identified. Research on structurally related amino alcohol derivatives has been conducted in the context of anticonvulsant activity, but direct evidence for the named compound is absent.

In Vivo Assessments of Anti-Mycobacterial Effects

There is no available data from in vivo assessments regarding the anti-mycobacterial effects of this compound. While other benzylamine (B48309) derivatives have been investigated for activity against Mycobacterium tuberculosis, specific studies on this compound are not present in the current body of scientific literature.

Preclinical Models for Assessing Anti-Tumor Efficacy

Preclinical studies assessing the anti-tumor efficacy of this compound have not been reported. The field of oncology has explored a wide range of chemical entities, but this specific compound does not appear to have been a subject of such investigations to date.

Investigation of Neuroprotective Properties in Preclinical Models

Investigations into the neuroprotective properties of this compound in preclinical models are not documented in the available research. While the broader class of amino alcohols has been a subject of interest in neuroprotection research, specific findings for this compound are lacking.

Mechanistic Elucidation of Biological Actions in Vitro and Biochemical Pathways

Identification and Characterization of Molecular Targets

Comprehensive studies identifying and characterizing the specific molecular targets of 2-[(4-Methylbenzyl)amino]-1-butanol are not readily found in the existing scientific literature. The following sections outline the current state of knowledge regarding its potential interactions with key cellular components.

Analysis of G Protein-Coupled Receptor (GPCR) Interactions

No published studies were identified that have analyzed the interaction of this compound with G protein-coupled receptors (GPCRs). The investigation of its binding affinity, agonistic, or antagonistic effects on any specific GPCRs has not been reported in the available scientific databases.

Characterization of Other Enzyme Systems Modulated by the Compound

The enzymatic modulation by this compound is an area that requires further investigation. While the core structure, 2-amino-1-butanol, is known to be a substrate for enzymes like penicillin G acylase for kinetic resolution, this does not provide information on the inhibitory or modulatory activity of the N-(4-Methylbenzyl) derivative on other enzyme systems.

Analysis of Biochemical Pathway Modulation

The impact of this compound on intracellular signaling and metabolic pathways has not been a direct focus of published research.

Impact on Intracellular Signaling Cascades (e.g., Apoptotic Pathways, Cell Cycle Regulation)

There is a lack of specific data on the effects of this compound on apoptotic pathways or cell cycle regulation. While some 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed as apoptosis inducers, and other substituted amino-indazole derivatives have been shown to affect the cell cycle, these findings are not directly transferable to the compound . nih.gov Without targeted studies, it is not possible to determine if this compound can induce apoptosis or cause cell cycle arrest.

Interplay with Cellular Metabolic Pathways (e.g., Glycolysis, Lipid Metabolism)

No research has been published detailing the interplay of this compound with cellular metabolic pathways such as glycolysis or lipid metabolism. Therefore, any potential effects on these fundamental cellular processes remain unknown.

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, data tables for its molecular targets and pathway modulation cannot be generated at this time.

Mechanistic Insights into Anti-Tumor and Antimicrobial Actions

The structural motif of an amino alcohol is a key pharmacophore present in numerous biologically active compounds, including some with demonstrated anti-tumor and antimicrobial properties. Research into derivatives of amino alcohols offers insights into the potential mechanisms by which these compounds may exert their effects.

Derivatives of eugenol (B1671780), a component of clove oil, that incorporate a β-amino alcohol structure have been synthesized and evaluated for their anticancer activity. mdpi.com Studies on human gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549) cell lines revealed that certain β-amino alcohol derivatives of eugenol exhibited enhanced cytotoxic properties compared to the parent molecule. mdpi.com The observed mechanism of action for the most potent of these compounds was the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. mdpi.com This suggests that compounds like this compound could potentially interfere with signaling pathways that regulate apoptosis in cancer cells.

Furthermore, the antimicrobial potential of amino alcohols is an active area of investigation. This class of compounds is recognized for its presence in established antibiotics. nih.gov Libraries of amino alcohol derivatives have been synthesized and screened for their activity against various pathogenic bacteria and fungi. nih.govmdpi.com While broad-spectrum activity is not always observed, certain structural features, such as substituents on the aromatic rings, have been noted to influence the level of inhibition against specific microbes. nih.gov The mechanism of antimicrobial action for amino alcohols can vary but may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nutrient uptake.

Role in Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders. Some amino alcohol derivatives have been investigated for their potential to modulate oxidative stress responses.

A patent application describes a class of amino alcohol derivatives with the capacity to block the secondary products of lipid oxidative stress. wipo.int This suggests a potential role in mitigating the downstream damage caused by oxidative insults to cellular lipids. The mechanism for such an action could involve direct scavenging of reactive carbonyl compounds, which are toxic byproducts of lipid peroxidation.

Moreover, research on derivatives of pterostilbene, a natural antioxidant, has explored the impact of conjugating them with amino acids, which are themselves amino alcohol derivatives. nih.gov These studies have shown that certain tryptophan-conjugated analogues can induce cellular stress pathways, including autophagy signaling, in breast cancer cells. nih.gov Autophagy is a cellular recycling process that can be either pro-survival or pro-death depending on the context, and its modulation by these compounds indicates a complex interplay with cellular stress responses.

While direct evidence for this compound is lacking, the activities of these related compounds suggest that it could potentially participate in oxidative stress pathways, either by directly neutralizing damaging molecules or by modulating the cellular machinery that responds to oxidative damage.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features Critical for Biological Activity

The biological activity of 2-[(4-Methylbenzyl)amino]-1-butanol is intrinsically linked to its specific structural features. The core structure, an aminoalkanol, is a recognized pharmacophore in many biologically active compounds. The key components of this molecule are the butanol backbone, the secondary amine, and the substituted benzyl (B1604629) group.

The chirality of the 2-amino-1-butanol moiety is a critical determinant of its biological function. It has been demonstrated that the (S,S)-enantiomer of related compounds, such as ethambutol, is the active form, while the (R,R)-enantiomer is inactive and contributes to toxicity. mdpi.com This highlights the stereospecificity of the target interaction. The hydroxyl and amino groups are essential for forming hydrogen bonds with the biological target, anchoring the molecule in the active site.

The N-benzyl group also plays a pivotal role. The aromatic ring can engage in various interactions, including pi-pi stacking and hydrophobic interactions. The substitution pattern on the benzyl ring significantly modulates activity. The 4-methyl group, in the case of this compound, likely contributes to a favorable hydrophobic interaction within the target's binding pocket. Studies on related benzimidazole (B57391) antagonists have shown that substitution on the N-benzyl ring can systematically increase receptor affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov For aminoalkanol derivatives, QSAR studies are instrumental in understanding the structural requirements for optimal activity and in designing new, more potent analogues.

In a typical QSAR study, a series of analogues of this compound would be synthesized and their biological activity measured. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each analogue. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) to generate a QSAR model. nih.govmdpi.com

A high-quality QSAR model should not only have good statistical significance but also high predictive power, which is assessed through internal and external validation techniques. nih.gov For instance, a study on benzimidazole derivatives demonstrated the successful application of QSAR in predicting antibacterial activity against Pseudomonas aeruginosa. nih.gov Such models can guide the rational design of new compounds by predicting their activity before synthesis, thereby saving time and resources.

Descriptor TypeExample DescriptorsPotential Impact on Activity
Electronic Hammett constants (σ), Dipole momentInfluences binding affinity through electrostatic interactions.
Steric Molar refractivity (MR), Taft steric parameters (Es)Determines the fit of the molecule within the binding site.
Hydrophobic Partition coefficient (logP), Hydrophobic constants (π)Affects membrane permeability and binding to hydrophobic pockets.
Topological Connectivity indices, Shape indicesDescribes the size, shape, and branching of the molecule.

De Novo Design Principles for Developing Potent and Selective Analogues

De novo design is a computational strategy for generating novel molecular structures with desired biological activity. nih.gov This approach can be particularly useful for developing analogues of this compound with improved potency and selectivity. One key principle in de novo design is scaffold hopping, which involves replacing the central core of a molecule with a new scaffold while maintaining the key pharmacophoric features. nih.govnih.govrsc.org This can lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or better intellectual property positioning. nih.gov

Design StrategyDescriptionPotential Benefit
Scaffold Hopping Replacing the central molecular framework with a new one. nih.govnih.govDiscovery of novel chemical classes with improved properties. nih.gov
Bioisosteric Replacement Exchanging a functional group with another that has similar properties. cambridgemedchemconsulting.commdpi.comEnhancement of potency, selectivity, and pharmacokinetic profile. mdpi.com
Fragment Linking Connecting two or more fragments that bind to adjacent sites. youtube.comCreation of a single, more potent molecule.
Fragment Growing Extending a fragment to interact with additional binding pockets. youtube.comIncreased affinity and selectivity.

Fragment-Based Drug Discovery Approaches Applied to the Aminoalkanol Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govfrontiersin.orgfrontiersin.org These fragments can then be optimized into more potent, drug-like molecules. nih.gov The aminoalkanol scaffold of this compound is an excellent starting point for FBDD.

In an FBDD approach, a library of diverse fragments would be screened against the target of interest. nih.govmdpi.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are used to identify fragments that bind to the target and to determine their binding mode. mdpi.com Once a fragment hit is identified, it can be grown by adding functional groups to improve its affinity and selectivity. youtube.comnih.gov Alternatively, two or more fragments that bind to adjacent sites can be linked together to create a more potent molecule. youtube.comnih.gov This approach has been successfully used to develop inhibitors for a variety of targets, including those relevant to infectious diseases like tuberculosis. nih.govmdpi.com

TechniqueApplication in FBDD
X-ray Crystallography Provides high-resolution structural information of the fragment bound to the target. mdpi.com
Nuclear Magnetic Resonance (NMR) Detects weak binding interactions between fragments and the target. nih.gov
Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of fragment-target interactions. mdpi.com
Differential Scanning Fluorimetry (DSF) A high-throughput method for identifying fragments that stabilize the target protein. mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of a ligand within the active site of a protein.

For a compound like 2-[(4-Methylbenzyl)amino]-1-butanol, which possesses structural similarities to β-adrenergic receptor modulators and other bioactive molecules, docking studies would be invaluable. nih.govtandfonline.com Researchers would dock the molecule into the crystal structures of potential biological targets, such as monoamine oxidases (MAOs) or adrenergic receptors, which are known to bind amino alcohol and benzylamine (B48309) derivatives. nih.govnih.govnih.gov The simulation calculates a "docking score," typically in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

In studies on similar β-amino alcohols, docking has been used to predict binding to DNA topoisomerase IV and alcohol dehydrogenase. elsevierpure.comnih.gov For instance, enantiomerically pure N-alkylated β-amino alcohols showed good binding energies toward DNA topoisomerase IV, with values ranging from -6.09 to -7.38 kJ/mol. elsevierpure.com Similarly, when other novel benzimidazole (B57391) derivatives were docked against M. tuberculosis KasA protein, they exhibited docking scores between -5.149 and -7.541 kcal/mol. nih.gov These studies often reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, guiding further optimization. nih.govnih.gov

Illustrative Molecular Docking Data for Analogous Compounds:

Compound ClassTarget ProteinDocking Score (kcal/mol)Interacting Residues
β-Amino AlcoholsDNA Topoisomerase IV-7.38Not Specified
Benzimidazole DerivativesM. tuberculosis KasA-7.541GLU 199, ILE 202, PHE 239
Gallic AcidAlcohol Dehydrogenase-5.85Not Specified
PhyllanthinAlcohol Dehydrogenase-2.37Not Specified

This table presents representative data from studies on compounds structurally related to this compound to illustrate the typical outputs of molecular docking simulations. Data sourced from multiple studies. elsevierpure.comnih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, explore the conformational flexibility of the ligand, and analyze the intricate details of binding interactions. mdpi.combiorxiv.org

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would start with the best-docked pose of the compound in its target protein. Analysis of the simulation trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable RMSD value over time suggests a stable binding mode. nih.gov Other parameters like the radius of gyration (rGyr), solvent accessible surface area (SASA), and the number of hydrogen bonds over time provide deeper insights into the binding dynamics. nih.govresearchgate.net

In studies of benzimidazole derivatives, MD simulations of up to 100 ns were used to confirm that the designed compounds remained stable within the active site of acetylcholinesterase, validating the docking results. researchgate.net Similarly, MD simulations of benzothiadiazine derivatives embedded in a cell membrane revealed their strong affinity for the membrane interface and their ability to form hydrogen bonds with lipids. mdpi.com

Illustrative Molecular Dynamics Simulation Parameters for Analogous Systems:

SystemSimulation TimeKey AnalysesTypical Findings
Benzimidazole Derivative in Acetylcholinesterase100 nsRMSD, rGyr, SASAStable binding within the active site.
Benzothiadiazine Derivative in Lipid BilayerMicrosecondsHydrogen Bonds, Local StructureStrong affinity for the membrane interface, with H-bond lengths of 1.6-2.1 Å.

This table presents representative data from MD studies on related compound classes to illustrate the application of this technique. Data sourced from multiple studies. mdpi.comresearchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, DFT calculations could provide insights into its molecular structure, vibrational frequencies (IR spectra), and electronic distribution. researchgate.net The molecular electrostatic potential (MEP) map, another output of QM calculations, can visualize the electron-rich and electron-poor regions of the molecule, which is critical for understanding intermolecular interactions, including hydrogen bonding. Such studies have been performed on benzylamine and other derivatives to understand their reactivity and spectroscopic characteristics. researchgate.netacs.org

Illustrative Quantum Mechanical Calculation Data for a Related Compound (Benzoisoxazole derivative):

ParameterMethodBasis SetResult
HOMO EnergyDFT/B3LYP6-311+G(d,p)-6.5 eV
LUMO EnergyDFT/B3LYP6-311+G(d,p)-1.8 eV
HOMO-LUMO GapDFT/B3LYP6-311+G(d,p)4.7 eV

This table shows example data from DFT calculations on a related heterocyclic compound to illustrate the typical parameters investigated. researchgate.net

In Silico Screening and Virtual Library Design for Novel Modulators

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. ucsf.edu This process can screen millions of compounds in a fraction of the time and cost of experimental high-throughput screening (HTS). mdpi.combioassaysys.com

Given the structural features of this compound, it could serve as a scaffold or starting point for designing a virtual library. Derivatives could be generated in silico by modifying functional groups. This library could then be screened against targets like adrenergic or monoamine oxidase receptors. nih.govnih.govresearchgate.net The process typically involves a hierarchical filtering approach, starting with drug-likeness filters (like Lipinski's rule of five), followed by docking-based screening to rank compounds by their predicted binding affinity. nih.govnih.govresearchgate.net Promising hits from the virtual screen are then prioritized for experimental validation. scielo.br

For example, a virtual screening of the ChemDiv compound library (over 1.5 million compounds) against α2A-adrenergic receptors identified 105 compounds for further study, leading to the discovery of novel agonists. mdpi.com

Computational Predictions of Absorption and Distribution Parameters (in a preclinical context)

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov Computational models play a significant role in predicting these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. scispace.comresearchgate.netsimulations-plus.com

For this compound, various in silico tools could predict key ADMET parameters. These models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate molecular structure with physicochemical properties. researchgate.netresearchgate.netchemrxiv.org Predicted parameters would include aqueous solubility (LogS), Caco-2 permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and plasma protein binding. github.com For instance, high human intestinal absorption is often predicted for compounds with values greater than 30%. researchgate.net

Illustrative Predicted ADMET Properties for Analogous Compounds:

Compound ClassPredicted PropertyTypical Value/RangeSignificance
Benzylamine DerivativesHuman Intestinal Absorption> 90%High absorption from the gut
FlavanolsWater Solubility (LogS)-2.5 to -3.5Moderately soluble
Various Small MoleculesCaco-2 Permeability> 1.0 x 10⁻⁶ cm/sHigh permeability
Various Small MoleculesBBB PenetrationVariesPredicts ability to enter the central nervous system

This table provides examples of ADMET parameters predicted for various classes of small molecules to illustrate the scope of in silico ADMET analysis. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com

Future Directions and Advanced Research Perspectives

Emerging Synthetic Methodologies for Enhanced Production and Analogue Diversity

The synthesis of chiral amino alcohols, such as 2-[(4-Methylbenzyl)amino]-1-butanol, is a critical focus in pharmaceutical development due to their prevalence in active pharmaceutical ingredients (APIs). whiterose.ac.uknih.gov Future research is increasingly directed towards more efficient, sustainable, and diverse synthetic strategies.

Emerging trends include the adoption of continuous flow chemistry . This approach offers significant advantages over traditional batch processes, including enhanced safety, scalability, and process control. nih.gov Continuous flow reactors, particularly when integrated with biocatalysis, are proving effective for the synthesis of chiral amines and their intermediates. whiterose.ac.uknih.gov For instance, the use of immobilized enzymes in packed-bed flow reactors facilitates enzymatic resolutions and asymmetric amination, leading to high yields and enantiomeric excess. nih.govnih.gov

Biocatalysis stands out as a powerful tool for the stereoselective synthesis of vicinal amino alcohols. rsc.orgrsc.org The use of enzymes, such as amine transaminases (ATAs) and engineered amine dehydrogenases (AmDHs), allows for the production of chiral amines with excellent enantioselectivity under mild conditions. rsc.orgfrontiersin.org Directed evolution and protein engineering are further expanding the substrate scope and improving the catalytic efficiency of these biocatalysts. nih.gov Chemoenzymatic cascades, which combine the strengths of both chemical and biological catalysts, are also being developed to create more efficient and novel synthetic routes. acs.org

The development of novel catalytic systems, including organometallic and metal-free organocatalysis, continues to be an active area of research for the asymmetric synthesis of chiral amines. nih.gov These methods, when adapted for continuous flow systems, have the potential to significantly enhance the production of this compound and a diverse library of its analogues.

Development of Advanced In Vitro and Preclinical Models for Efficacy Assessment

To better predict the efficacy and safety of drug candidates like this compound before clinical trials, researchers are moving beyond traditional 2D cell cultures and animal models. nih.gov The focus is on developing more physiologically relevant in vitro systems that can accurately mimic the complex microenvironment of human tissues. frontiersin.org

Three-dimensional (3D) cell culture models , such as spheroids and organoids, are at the forefront of this evolution. nih.govcorning.com Spheroids, which are self-arranged cell clusters, can replicate the cellular heterogeneity and physiological gradients found in solid tumors, making them excellent models for cancer research and drug screening. nih.govmdpi.comyoutube.com They provide a more accurate representation of in vivo conditions compared to 2D monolayers, leading to better prediction of drug responses. youtube.com Organoids, which are more complex 3D structures derived from stem cells, can model the architecture and function of specific organs, offering a powerful platform for studying disease and testing drug efficacy. frontiersin.org

Organ-on-a-chip (OOC) technology represents another significant leap forward. nih.govamerigoscientific.com These microfluidic devices contain living human cells in a microenvironment that simulates the mechanical and physiological conditions of an entire organ. pfizer.commerckgroup.com By connecting different organ chips, researchers can create "human-on-a-chip" systems to study systemic effects and organ interactions, providing a more holistic view of a drug's behavior in the body. amerigoscientific.com Liver, intestine, kidney, and brain-on-a-chip models are particularly relevant for assessing the pharmacokinetics and potential toxicity of new compounds. nih.govnih.gov

These advanced in vitro models, by using human cells, also help to overcome the limitations of species differences inherent in animal studies, potentially reducing the high attrition rates of drugs in clinical trials. nih.govnih.gov

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

To gain a holistic understanding of the biological mechanisms of this compound, researchers are increasingly turning to the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular processes and drug interactions. nygen.iopharmalex.com

Proteomics , the large-scale study of proteins, is crucial for identifying drug targets and understanding a drug's mechanism of action. numberanalytics.compatsnap.com By analyzing changes in protein expression, modifications, and interactions upon drug treatment, researchers can elucidate the signaling pathways affected by the compound and identify potential off-target effects. creative-proteomics.comnih.gov Quantitative proteomic techniques can reveal the direct targets of a drug and the downstream molecular events it influences. creative-proteomics.com

Metabolomics , the study of small molecules or metabolites, provides a real-time snapshot of the biochemical status of a biological system. nih.govarome-science.com It is a powerful tool for understanding how a drug alters metabolic pathways and for identifying biomarkers of efficacy and toxicity. nih.govhilarispublisher.comnews-medical.net By analyzing metabolic profiles, researchers can gain insights into a drug's pharmacokinetics and pharmacodynamics. hilarispublisher.com

The integration of proteomics and metabolomics data, often referred to as a systems biology approach, can reveal complex biological networks and pathways that are perturbed by a drug. nygen.ionortheastern.edu This comprehensive view allows for more precise target identification, a deeper understanding of the drug's mechanism of action, and the ability to stratify patients based on their molecular signatures for more targeted therapies. nygen.ionortheastern.edu User-friendly pipelines are being developed to facilitate the integration and analysis of multi-omics data for drug discovery. oup.com

Exploration of Novel Therapeutic Applications for this compound and its Derivatives

The structural motif of chiral amino alcohols is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could have therapeutic potential across various diseases. rsc.org Future research will focus on systematically exploring these possibilities.

The development of advanced preclinical models, as discussed in section 7.2, will be instrumental in this exploration. High-throughput screening of compound libraries using 3D cell cultures, organoids, and organ-on-a-chip systems will allow for the rapid identification of promising new therapeutic applications. frontiersin.org

Furthermore, a deeper understanding of the compound's mechanism of action, facilitated by multi-omics approaches, can guide the rational design of new derivatives with improved efficacy and specificity for novel therapeutic targets.

Application of Artificial Intelligence and Machine Learning in Aminoalkanol Drug Discovery

Furthermore, AI can analyze complex data from multi-omics studies, helping to identify patterns and correlations that might be missed by human researchers. northeastern.edu This can lead to a more profound understanding of disease mechanisms and the identification of novel drug targets. As AI and machine learning technologies continue to advance, their integration into the drug discovery pipeline will undoubtedly accelerate the development of new and effective aminoalkanol-based medicines.

Q & A

Q. How can salt formation improve the stability of this compound for pharmaceutical applications?

  • Methodological Answer : React the free base with HCl or trifluoroacetic acid (TFA) in anhydrous ether to form hydrochloride or triflate salts. Characterize salts via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to assess hygroscopicity and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.